

# Acid Green 12: Application Notes and Protocols for Research and Development

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## Compound of Interest

Compound Name: Acid Green 12

Cat. No.: B1593922

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## Application Notes

**Acid Green 12**, also known by its Colour Index name C.I. 13425, is a synthetic monoazo metal complex dye.<sup>[1][2]</sup> It presents as a dark green powder and is soluble in both water and ethanol.<sup>[2][3]</sup> While it has established applications in various industrial sectors, its use in the food and cosmetics industries is not approved in major markets like the United States and the European Union.

### Industrial Applications:

The primary applications of **Acid Green 12** are in the dyeing of textiles, leather, and paper.<sup>[4]</sup> It is particularly used for coloring wool, silk, and polyamide fabrics. Other documented uses include the coloration of car seats and carpets.

### Food Industry Status:

There is no evidence to suggest that **Acid Green 12** is permitted for use as a food additive. Regulatory bodies like the U.S. Food and Drug Administration (FDA) maintain lists of approved color additives, and **Acid Green 12** is not included. Notably, other green dyes such as FD&C Green No. 2 have been delisted for use in food, drugs, and cosmetics.

### Cosmetics Industry Status:

The regulatory status of **Acid Green 12** for cosmetic use is not established. It is not listed as an approved colorant for cosmetics in the United States. Similarly, European Union regulations on cosmetic products have a stringent list of approved colorants, and **Acid Green 12** is not among them. For instance, a list of colorants in cosmetic products from one jurisdiction includes Acid Green 1 (Naphthol Green B) with restrictions, but does not list **Acid Green 12**. Given the lack of regulatory approval, its use in cosmetic formulations intended for consumer use is not permissible in these regions.

#### Research Applications:

While some dyes are pivotal in biological research for staining and analysis, specific experimental protocols for the use of **Acid Green 12** in biological applications such as tissue staining or cell-based assays are not readily found in scientific literature. However, other acid green dyes, such as Naphthol Green B (Acid Green 1), are well-documented for their use in histology as a collagen stain and counterstain in polychrome techniques like Masson's trichrome. Researchers seeking a green acid dye for histological purposes may consider the well-established protocols for Naphthol Green B as a viable alternative.

## Quantitative Data Summary

The following table summarizes the available quantitative data for **Acid Green 12** and provides comparative data for other relevant acid green dyes.

Property	Acid Green 12	Naphthol Green B (Acid Green 1)	Acid Green 25 (D&C Green No. 5)
C.I. Name	13425	10020	61570
CAS Number	10241-21-1	19381-50-1	4403-90-1
Molecular Formula	C <sub>16</sub> H <sub>11</sub> N <sub>4</sub> NaO <sub>6</sub> S	C <sub>30</sub> H <sub>15</sub> FeN <sub>3</sub> Na <sub>3</sub> O <sub>15</sub> S <sub>3</sub>	C <sub>28</sub> H <sub>20</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>8</sub> S <sub>2</sub>
Molecular Weight	410.34 g/mol	878.46 g/mol	622.57 g/mol
Solubility	Soluble in water and ethanol	Soluble in water	36 g/L in water (20°C)
λ <sub>max</sub>	Not available	Not available	Not available
Oral LD50 (mouse)	Not available	Not available	6700 mg/kg
Oral LD50 (rat)	Not available	Not available	>10 g/kg
Skin Irritation	Not available	Not available	Mild (rabbit, 500 mg/24H)
Eye Irritation	Not available	Not available	Mild (rabbit, 500 mg/24H)

## Experimental Protocols

As specific, validated experimental protocols for **Acid Green 12** in a biological context are not available in the reviewed literature, the following protocols for Naphthol Green B (Acid Green 1) are provided as a representative example of an acid green dye used in histological staining. These protocols are well-established and can be adapted by researchers for visualizing collagen and other tissue components.

### Protocol 1: Naphthol Green B as a Counterstain in Lillie's Modification of Masson's Trichrome Stain

This protocol is designed for the differential staining of collagen, muscle, and cytoplasm in paraffin-embedded animal tissues.

Reagents:

- Bouin's Fluid (for secondary fixation/mordanting)
- Weigert's Iron Hematoxylin (Solutions A and B)
- Biebrich Scarlet-Acid Fuchsin Solution
- Phosphomolybdic/Phosphotungstic Acid Solution
- Naphthol Green B Solution (0.2% in 0.2% aqueous Glacial Acetic Acid)
- 1% Acetic Acid Solution
- Graded ethanol solutions (70%, 95%, 100%)
- Xylene or xylene substitute
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Immerse slides in two changes of 100% ethanol for 3 minutes each.
  - Immerse slides in 95% ethanol for 3 minutes.
  - Immerse slides in 70% ethanol for 3 minutes.
  - Rinse slides in distilled water.
- Mordanting (for formalin-fixed tissue):
  - Immerse slides in Bouin's fluid at 56-60°C for 1 hour.
  - Allow slides to cool and wash in running tap water until the yellow color disappears.
- Nuclear Staining:

- Stain in freshly mixed Weigert's iron hematoxylin working solution for 10 minutes.
- Wash in running tap water for 10 minutes.
- Rinse in distilled water.
- Cytoplasm and Muscle Staining:
  - Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.
  - Rinse briefly in distilled water.
- Differentiation:
  - Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes. This step removes the red stain from the collagen.
  - Rinse briefly in distilled water.
- Collagen Staining with Naphthol Green B:
  - Immerse slides in 0.2% Naphthol Green B solution for 10-15 minutes.
  - Rinse briefly in distilled water.
- Final Differentiation:
  - Differentiate in 1% acetic acid solution for 3-5 minutes.
- Dehydration and Mounting:
  - Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
  - Clear in two changes of xylene.
  - Mount with a compatible mounting medium.

Expected Results:

- Nuclei: Black
- Cytoplasm, Muscle, Keratin: Red
- Collagen: Green

## Protocol 2: Naphthol Green B Counterstaining for Immunohistochemistry (IHC)

This protocol provides a general method for using Naphthol Green B as a counterstain after chromogen development in an IHC workflow.

### Reagents:

- Naphthol Green B Solution (0.5% w/v in distilled water, with 0.2% glacial acetic acid, optional)
- Graded ethanol solutions
- Xylene or xylene substitute
- Permanent mounting medium

### Procedure:

This protocol assumes all preceding IHC steps (deparaffinization, antigen retrieval, blocking, antibody incubations, and chromogen development) have been completed.

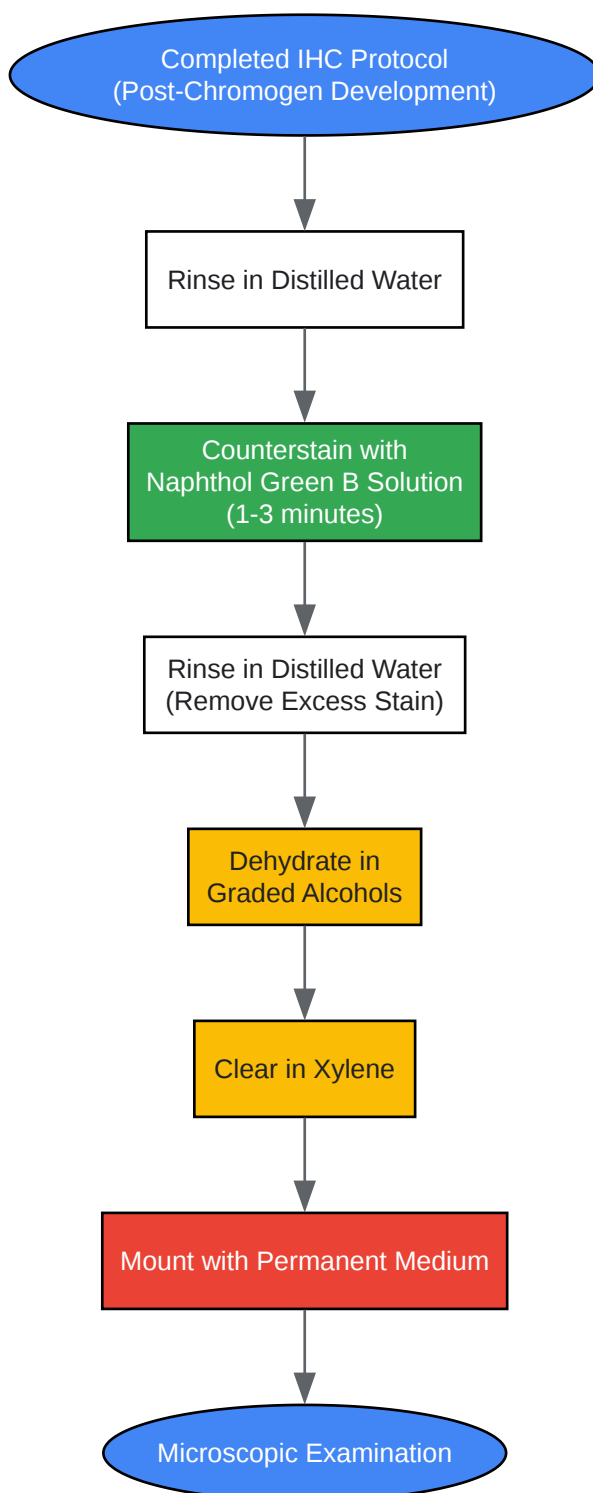
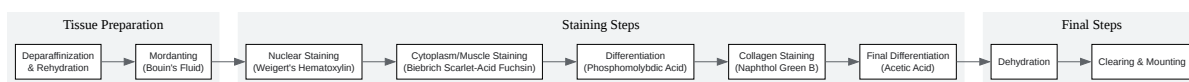
- Rinsing: Following the final wash after chromogen development, rinse the slides thoroughly in distilled water.
- Counterstaining:
  - Immerse the slides in the 0.5% Naphthol Green B solution for 1-3 minutes. The optimal time should be determined empirically.
- Rinsing:

- Rinse the slides in several changes of distilled water until the runoff is clear to remove excess stain.
- Dehydration and Mounting:
  - Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol) for 1-2 minutes each.
  - Clear the sections in two changes of xylene or a xylene substitute for 3 minutes each.
  - Mount the coverslip using a permanent mounting medium.

#### Expected Results:

- Target Antigen (Chromogen): Brown (DAB), Red (AEC), or other depending on the system used.
- Collagen and Cytoplasm: Light green, providing morphological context.

## Visualizations





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